Cas no 117136-35-3 (2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine)
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine Chemical and Physical Properties
Names and Identifiers
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- 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine
- 2'-O-(tert-butyldimethylsilyl)-5'-O-(triphenylmethyl)uridine
- 2'-O-(TERT-BUTYLDIMETHYLSILYL)-5'-O-TRITYLURIDINE
- 2'-O-TERT-BUTYLDIMETHYLSILYL-5'-O-TRITYLURIDINE
- 2'-O-[(1,1-DiMethylethyl)diMethylsilyl]-5'-O-(triphenylMethyl)urdine
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- Inchi: 1S/C34H40N2O6Si/c1-33(2,3)43(4,5)42-30-29(38)27(41-31(30)36-22-21-28(37)35-32(36)39)23-40-34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-22,27,29-31,38H,23H2,1-5H3,(H,35,37,39)/t27-,29-,30-,31-/m1/s1
- InChI Key: XOHRAGVYVNTJQV-PMFUCWTESA-N
- SMILES: [Si](C)(C)(C(C)(C)C)O[C@H]1[C@H](N2C=CC(NC2=O)=O)O[C@H](COC(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C@H]1O
Computed Properties
- Exact Mass: 600.26600
Experimental Properties
- Melting Point: 181-183°C
- PSA: 102.78000
- LogP: 5.19400
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B691710-50mg |
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine |
117136-35-3 | 50mg |
$ 127.00 | 2023-09-08 | ||
| TRC | B691710-100mg |
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine |
117136-35-3 | 100mg |
$ 150.00 | 2023-09-08 | ||
| TRC | B691710-250mg |
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine |
117136-35-3 | 250mg |
$ 397.00 | 2023-09-08 | ||
| TRC | B691710-500mg |
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine |
117136-35-3 | 500mg |
$ 735.00 | 2023-04-18 | ||
| TRC | B691710-1g |
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine |
117136-35-3 | 1g |
$ 970.00 | 2022-06-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-209381-100mg |
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine, |
117136-35-3 | 100mg |
¥2256.00 | 2023-09-05 | ||
| TRC | B691710-1000mg |
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine |
117136-35-3 | 1g |
$ 1183.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-209381-100 mg |
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine, |
117136-35-3 | 100MG |
¥2,256.00 | 2023-07-11 |
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine Suppliers
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine
Professional Introduction to Compound with CAS No. 117136-35-3 and Product Name: 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, identified by the CAS number 117136-35-3, is a derivative of uridine, a nucleoside that plays a crucial role in cellular metabolism and genetic processes. The unique modification of this compound through the introduction of tert-butyldimethylsilyl (TBS) and trityl protecting groups enhances its stability and reactivity, making it an invaluable tool in synthetic chemistry and drug development.
The TBS group, specifically the tert-butyldimethylsilyl moiety, is widely employed in organic synthesis to protect hydroxyl groups from unwanted reactions. This protection is particularly important in the synthesis of nucleoside analogs, where maintaining the integrity of functional groups is essential for achieving high yields and purity. The trityl group, on the other hand, provides additional stability and facilitates selective reactions in the presence of other reactive functional groups. Together, these modifications make 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine a versatile intermediate in the construction of complex nucleoside-based drugs.
In recent years, there has been a surge in research focused on nucleoside analogs due to their potential as therapeutic agents. These compounds have shown promise in treating a variety of diseases, including viral infections, cancer, and genetic disorders. The development of new synthetic methods to produce modified nucleosides has been a key focus area. The use of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine as a building block has enabled researchers to access novel derivatives with enhanced pharmacological properties.
One of the most compelling applications of this compound is in the field of antiviral drug discovery. Nucleoside analogs are known to inhibit viral replication by mimicking natural nucleosides and interfering with viral polymerase enzymes. The modifications introduced by the TBS and trityl groups allow for precise control over reactivity, enabling chemists to design molecules that are more resistant to metabolic degradation and have improved bioavailability. For instance, recent studies have demonstrated the efficacy of uridine derivatives in inhibiting RNA-dependent RNA polymerases found in viruses such as influenza and hepatitis C.
Furthermore, the utility of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine extends to cancer therapy. Certain nucleoside analogs have been shown to induce apoptosis or inhibit DNA replication in cancer cells. The protective groups on this compound allow for selective modifications at specific positions, enabling the development of targeted therapies that minimize side effects. Researchers are exploring its potential as a prodrug that can be activated within tumor cells, releasing active cytotoxic agents that disrupt cancer cell proliferation.
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine involves multi-step organic transformations that require careful optimization to ensure high yields and purity. The process typically begins with the protection of the hydroxyl groups on uridine using silylation reagents such as chlorotrimethylsilane (TMSCl) in the presence of a base like diisopropylethylamine (DIPEA). Subsequent tritylation is performed using benzyl bromide or benzyl chloride under acidic conditions. The final product is then purified through column chromatography or recrystallization techniques.
Advances in synthetic methodologies have significantly improved the efficiency of producing this compound. For example, catalytic methods have been developed that reduce reaction times and minimize byproduct formation. Additionally, green chemistry principles have been incorporated into synthetic routes to reduce waste and improve sustainability. These innovations not only enhance the scalability of production but also align with global efforts to promote environmentally friendly chemical processes.
The structural features of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine make it an attractive candidate for further derivatization and functionalization. Researchers are exploring various strategies to modify its structure while maintaining its pharmacological activity. For instance, replacing the trityl group with other protecting groups or introducing additional functional moieties can lead to novel compounds with distinct properties. Such modifications are often guided by computational modeling and structure-based drug design approaches.
In conclusion,2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine (CAS No. 117136-35-3) represents a significant advancement in nucleoside chemistry with broad applications in pharmaceutical research. Its unique structural features enhance its utility as an intermediate in drug synthesis, particularly for antiviral and anticancer therapies. As synthetic methodologies continue to evolve, this compound will undoubtedly play a pivotal role in developing next-generation therapeutics that address unmet medical needs.
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